1,4-Dichloropyrido[4,3-d]pyridazine
Overview
Description
Synthesis Analysis
The synthesis of pyridazines, including 1,4-Dichloropyrido[4,3-d]pyridazine, can be achieved through several methods. One notable method involves the microwave-assisted synthesis of di(pyridin-2-yl)pyridazines via the inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines, demonstrating an alternative route for synthesizing substituted pyridazines (Hoogenboom, Moore, & Schubert, 2006). Another synthesis pathway highlights the removal of hydrazino, chloro, and mercapto groups from substituted derivatives or by condensation of pyridine-dialdehydes with hydrazine (Paul & Rodda, 1968).
Molecular Structure Analysis
The molecular structure of 1,4-Dichloropyrido[4,3-d]pyridazine and its analogs has been elucidated using various spectroscopic techniques and X-ray diffraction analysis. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and characterized, highlighting the importance of molecular structure analysis in understanding the properties and reactivity of pyridazine derivatives (Sallam et al., 2021).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including cycloadditions, substitution, and oxidation processes, which are crucial for their functionalization and application in different domains. The reactions and properties of pyridopyridazines have been extensively studied, providing insights into their reactivity and chemical behavior (Paul & Rodda, 1969).
Physical Properties Analysis
The physical properties of pyridazine compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. These properties are essential for the compound's applications in material science and pharmaceutical formulations. Studies on compounds like [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides reveal detailed physical properties, including crystal density and intermolecular interactions, contributing to a comprehensive understanding of these compounds (Ogurtsov et al., 2018).
Chemical Properties Analysis
The chemical properties of 1,4-Dichloropyrido[4,3-d]pyridazine, such as reactivity, stability, and interaction with other chemical entities, are central to its potential applications. The synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives underscore the versatility and broad application spectrum of pyridazine derivatives in creating compounds with desired biological activities (Xu et al., 2008).
Scientific Research Applications
Synthesis and Chemical Properties
Pyridazine derivatives, including 1,4-Dichloropyrido[4,3-d]pyridazine, are known for their unique chemical properties and biological activities. The synthesis of pyridazine derivatives is primarily based on the addition of hydrazine or its derivatives to appropriately disubstituted carbon chains. These compounds exhibit a range of biological activities, particularly related to the cardiovascular system due to their electron-deficient nature and ability to form pyridazinium mono-cations with acids. The structural modification of these compounds allows for the exploration of novel biological activities and applications in medicinal chemistry (Jakhmola et al., 2016).
Biological Activities
Pyridopyridazine derivatives, including structures similar to 1,4-Dichloropyrido[4,3-d]pyridazine, show significant antitumor, antibacterial, analgesic, and diuretic activities. These derivatives are identified as selective inhibitors for phosphodiesterases and have been studied as novel class ligands for GABA-A receptor benzodiazepine binding sites, demonstrating their versatility in drug development and potential applications in treating a broad spectrum of diseases (Wojcicka & Nowicka-Zuchowska, 2018).
Potential in Drug Development
The imidazo[1,2-b]pyridazine scaffold, a related structural motif, has been highlighted for its significant role in medicinal chemistry, offering a variety of bioactive molecules with therapeutic applications. This emphasis on imidazo[1,2-b]pyridazine derivatives underlines the importance of exploring related compounds like 1,4-Dichloropyrido[4,3-d]pyridazine for their potential medicinal applications, particularly as kinase inhibitors and in addressing other therapeutic targets (Garrido et al., 2021).
Heterocyclic N-oxide Derivatives
The exploration of heterocyclic N-oxide molecules, including those derived from pyridazine, highlights their significance in organic synthesis, catalysis, and drug applications. These compounds have shown potential in forming metal complexes, designing catalysts, and their applications in medicinal chemistry, demonstrating the versatile nature of pyridazine derivatives for scientific research and their potential in developing new therapeutic agents (Li et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1,4-dichloropyrido[3,4-d]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5(4)7(9)12-11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVNXZZDBBSCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481242 | |
Record name | 1,4-Dichloropyrido[4,3-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloropyrido[4,3-d]pyridazine | |
CAS RN |
14490-19-8 | |
Record name | 1,4-Dichloropyrido[4,3-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dichloropyrido[4,3-d]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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